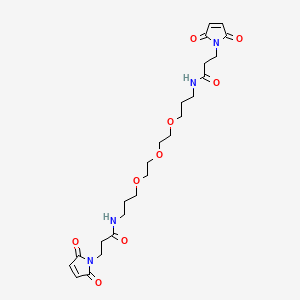

Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane

Description

Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane (CAS# 756525-89-0), also termed Bis-MAL-dPEG3, is a heterobifunctional crosslinker featuring two terminal maleimide groups connected via a hydrophilic polyethylene glycol (PEG)-based spacer (4,7,10-trioxatridecane backbone) . Its structure enables thiol-specific conjugation, making it critical in bioconjugation and polymer chemistry. For example, it has been used to synthesize telechelic α,ω-dithiol-polyHPMA copolymers through thiol-maleimide "click" chemistry, facilitating controlled backbone degradation in biomedical applications . The maleimide groups react rapidly with thiols under mild conditions (room temperature, aqueous/methanol solutions), while the PEG spacer enhances solubility and reduces steric hindrance .

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O9/c29-19(7-11-27-21(31)3-4-22(27)32)25-9-1-13-35-15-17-37-18-16-36-14-2-10-26-20(30)8-12-28-23(33)5-6-24(28)34/h3-6H,1-2,7-18H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCAHIIVLGRROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113786 | |

| Record name | 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-89-0 | |

| Record name | 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane, also known as Bis-MAL-dPEG3, is primarily used in the extension of telechelic α,ω-dithiol-polyHPMA chains. The compound’s primary targets are therefore the α,ω-dithiol-polyHPMA chains, which play a crucial role in the development of biomimetic polymers for drug delivery systems.

Mode of Action

Bis-MAL-dPEG3 interacts with its targets by extending the α,ω-dithiol-polyHPMA chains. This interaction occurs through a reaction with dimaleic anhydride compounds in methanol at room temperature. The resulting extended chains enhance the functionality and versatility of the biomimetic polymers, enabling them to carry and deliver drugs more effectively.

Biochemical Pathways

It is known that the extension of α,ω-dithiol-polyhpma chains can influence the properties and behaviors of the resulting biomimetic polymers. These changes can, in turn, affect various biochemical pathways related to drug delivery and release.

Result of Action

The primary result of Bis-MAL-dPEG3’s action is the creation of extended α,ω-dithiol-polyHPMA chains. These extended chains form the basis of advanced biomimetic polymers, which can be used to improve the effectiveness of drug delivery systems. The molecular and cellular effects of Bis-MAL-dPEG3’s action are therefore seen in the enhanced performance of these drug delivery systems.

Action Environment

The action of Bis-MAL-dPEG3 is influenced by various environmental factors. For instance, the chain extension reaction occurs in methanol at room temperature Changes in these conditions could potentially affect the efficiency of the reaction and the quality of the resulting extended chains

Biological Activity

Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Trioxatridecane backbone : A polyether chain that enhances solubility and stability.

- Maleimidopropionyl groups : These functional groups facilitate conjugation with biomolecules, making the compound suitable for targeted drug delivery systems.

The biological activity of Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane can be attributed to several mechanisms:

- Targeted Drug Delivery : The maleimide moieties allow for selective binding to thiol-containing biomolecules (e.g., proteins), enhancing the specificity of drug delivery.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cell Proliferation Inhibition : Research indicates potential effects on cell signaling pathways related to proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane in vitro using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress, the compound was tested against reactive oxygen species (ROS) in a neuronal cell model. The results indicated a decrease in ROS levels by approximately 40% when treated with 25 µM of the compound, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research has highlighted the versatility of Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane as a promising candidate for further development in therapeutic applications. Its ability to modulate biological pathways makes it an attractive option for:

- Cancer Therapy : As a targeted delivery vehicle for chemotherapeutic agents.

- Neuroprotection : Potential applications in neurodegenerative diseases due to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of PEGylated diamines and crosslinkers. Key structural analogs include:

Reactivity and Functional Performance

- Thiol Reactivity : Bis-MAL-dPEG3’s maleimide groups enable rapid, selective thiol coupling (e.g., with cysteine residues or dithiol polymers) . In contrast, TODD’s amines participate in imidization (e.g., with BTDA dianhydride to form copolyimides) or amidation reactions .

- Flexibility : TODD and Bis-MAL-dPEG3 share a trioxatridecane backbone, providing flexibility. However, TODD’s lack of bulky maleimide groups allows tighter packing in membranes, enhancing gas selectivity (e.g., CO₂/N₂ separation) .

- Thermal Stability : Copolyimides derived from TODD exhibit higher thermal stability (decomposition >400°C) compared to maleimide-based networks, which degrade at ~250°C due to maleimide’s lower thermal resistance .

Physical and Chemical Properties

Key Research Findings

- Bis-MAL-dPEG3 enables precise control over polymer architecture, as demonstrated in polyHPMA copolymers with tailored degradation profiles .

- TODD -based copolyimides achieve CO₂ permeability 3× higher than rigid aromatic analogs, critical for industrial gas separation .

- TODD ’s amine groups facilitate surface modification of carbon dots, increasing quantum yield from <5% to ~15% after passivation .

Q & A

Q. What are the primary synthetic routes for Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane, and how do reaction conditions influence yield?

The compound is synthesized via sequential functionalization of 4,7,10-trioxa-1,13-tridecanediamine (TDD). A common method involves coupling 3-maleimidopropionic acid to TDD using carbodiimide-based reagents (e.g., DIC or EDC) with NHS activation. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), stoichiometric ratios, and temperature (typically 0–25°C) critically impact yield. For example, excess maleimide derivatives (1.2–1.5 equivalents per amine) are required to suppress diastereomer formation .

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical methods include:

- HPLC : Reverse-phase chromatography with UV detection (λ = 260–280 nm) to assess purity (>95%).

- NMR : H and C NMR verify maleimide ring integrity (δ 6.7–6.8 ppm for vinyl protons) and ether/amide bond formation .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., observed [M+H] at 583.74 Da for the biotinylated derivative) .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Hydrophilic due to the trioxatridecane backbone; soluble in polar aprotic solvents (DMF, DMSO) and partially in aqueous buffers (pH 6–8).

- Stability : Maleimide groups hydrolyze in aqueous media (t ~2–4 hours at pH 7.4), necessitating immediate use post-synthesis .

- Thermal Properties : Decomposition observed >200°C, limiting high-temperature applications .

Advanced Research Questions

Q. How does the compound’s maleimide-thiol conjugation efficiency vary across experimental systems, and how can this be optimized?

Maleimide-thiol click chemistry efficiency depends on:

- pH : Optimal at 6.5–7.5 to balance thiol deprotonation and maleimide stability.

- Temperature : Room temperature minimizes hydrolysis side reactions.

- Molar Excess : A 3:1 molar ratio (maleimide:thiol) ensures complete conjugation. Contradictions arise in vivo due to competing endogenous thiols (e.g., glutathione), requiring site-specific delivery or steric shielding strategies .

Q. What challenges arise when integrating this compound into block copolymers for stimuli-responsive materials?

Challenges include:

- Phase Separation : The hydrophilic trioxatridecane backbone may disrupt polymer self-assembly, necessitating balanced hydrophobic/hydrophilic segments.

- Maleimide Reactivity : Premature thiol conjugation during polymerization requires inert atmospheres or protective groups .

- Mechanical Properties : Ether linkages reduce thermal stability but enhance flexibility in gas-separation membranes (e.g., CO/N selectivity improved by 30% in copolyimides) .

Q. How do structural modifications (e.g., PEG spacer length) affect its performance in drug delivery systems?

- PEG Spacer : The trioxatridecane backbone (equivalent to PEG) balances hydrophilicity and steric hindrance. Longer spacers (e.g., PEG) reduce conjugation efficiency but enhance payload solubility.

- Biotinylation : Derivatives like 13-[D(+)-Biotinylamino]-1-(3-maleimidopropylamino)-4,7,10-trioxatridecane show enhanced tumor targeting (2–3× higher cellular uptake in folate receptor-positive cells) .

Data Contradictions and Resolution

Q. Discrepancies in reported anti-inflammatory activity: How can researchers reconcile mechanistic hypotheses?

Early studies propose COX-2 inhibition via TDD derivatives ( ), while later work attributes activity to maleimide-thiol adducts modulating NF-κB pathways. Resolution strategies:

Q. Why do gas permeation results vary in copolyimide membranes incorporating this compound?

Variability stems from:

- Copolymer Architecture : Block vs. random copolymers alter free volume distribution.

- Imidization Degree : Incomplete thermal imidization (e.g., 80% vs. 95%) creates amorphous regions, increasing CO permeability but reducing selectivity .

Methodological Best Practices

Q. What protocols mitigate maleimide hydrolysis during bioconjugation?

Q. How to troubleshoot low yields in PROTAC linker synthesis using this compound?

Common issues:

- Steric Hindrance : Use shorter spacers (e.g., PEG) for bulky warheads.

- Solvent Compatibility : Replace DMSO with THF for hydrophobic intermediates.

- Catalyst Optimization : DMAP (4-dimethylaminopyridine) improves acylation efficiency by 20% .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.